3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate
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Overview
Description
Compounds like “3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate” belong to a class of organic compounds known as aromatic compounds. They are characterized by one or more planar rings of atoms joined by covalent bonds of two different kinds .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution, a common reaction in which an electrophile substitutes a hydrogen atom in an aromatic compound . It could also involve nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry. Unfortunately, without specific data, a detailed analysis isn’t possible .Chemical Reactions Analysis
Aromatic compounds like this can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution . The exact reactions would depend on the specific functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques, including melting point analysis, solubility testing, and spectroscopic analyses. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
Synthesis and Biological Evaluation
A study presented the synthesis of novel benzenesulfonamide derivatives, exploring their chemical reactivity for potential antitumor activity. This research highlights the versatility of benzenesulfonamide compounds in creating pharmacologically relevant molecules, with some synthesized chlorinated compounds demonstrating excellent in vitro antitumor activity against specific cell lines (Fahim & Shalaby, 2019).
Sialyl α-Glycosides Synthesis
Another application is found in the synthesis of sialyl α-glycosides, showcasing the use of dimethylbenzenesulfenyl chloride for crystalline compound formation. This process contributes to the broader field of glycoscience, impacting the synthesis of complex carbohydrates for biological research (Martichonok & Whitesides, 1996).
Analytical Chemistry Applications
Research has also explored the simultaneous determination of linear alkylbenzenesulfonates and other compounds by high-performance liquid chromatography, indicating the analytical utility of benzenesulfonates in environmental and chemical analysis (Marcomini & Giger, 1987).
Electrophilic Substitution Studies
A study on electrophilic substitution by a phenonium ion derived from 1-chloro-2,3-dimethylbenzene reveals the chemical reactivity and potential synthetic applications of such compounds, underscoring the importance of benzenesulfonates in organic synthesis (Fischer & Greig, 1974).
Nonlinear Optical Properties
The preparation and study of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium crystals with various counter anions, including benzenesulfonates, illustrate the exploration of materials with potential nonlinear optical (NLO) properties for technological applications (Ogawa et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3-acetylphenyl) 4-chloro-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4S/c1-10-8-16(11(2)7-15(10)17)22(19,20)21-14-6-4-5-13(9-14)12(3)18/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBQKTFMFYVRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate |
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